3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
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Overview
Description
3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a heterocyclic compound that features a unique fusion of triazole and thiazole rings
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, a class of compounds to which our compound belongs, are diverse and include a variety of enzymes and receptors . These compounds can make specific interactions with different target receptors due to their ability to accept and donate hydrogen bonds .
Mode of Action
The mode of action of these compounds is primarily through their interaction with these targets, leading to changes in the biological system. For instance, some derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions, leading to apoptosis induction in cancer cells .
Biochemical Pathways
The affected pathways are diverse, depending on the specific targets of the compound. For instance, some derivatives have shown to inhibit enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, and their inhibition can lead to downstream effects such as reduced inflammation, slowed tumor growth, and decreased microbial activity.
Pharmacokinetics
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can impact their bioavailability. In silico pharmacokinetic studies have been summarized for these compounds . The presence of fluorine in the molecules is known to induce improved pharmacokinetic profiles of the bioactive molecule, improving lipophilicity and suppressing the metabolic detoxification by increasing the in vivo lifetime of the molecules and, thus, increasing the tissue bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action can vary based on the specific targets and pathways affected. For instance, some derivatives have shown promising anticancer activities against human colon cancer cell lines . Other derivatives have shown antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids. This reaction is often facilitated by the use of phosphoryl chloride as a cyclizing agent . The process can be summarized in the following steps:
Esterification: Substituted benzoic acids are esterified to form the corresponding esters.
Hydrazinolysis: The esters are then treated with hydrazine hydrate to yield acid hydrazides.
Cyclocondensation: The acid hydrazides undergo cyclocondensation with 4-amino-1,2,4-triazole-3-thiols in the presence of phosphoryl chloride to form the desired triazolothiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar triazole-thiazole fusion but differ in the substitution pattern and specific functional groups.
Fluorinated triazoles: Compounds like 3-fluoro-1,2,4-triazole have similar fluorine substitution but lack the thiazole ring.
Uniqueness
3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is unique due to its specific fusion of triazole and thiazole rings, combined with a fluorine atom and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4OS/c12-8-3-1-2-7(6-8)9(17)13-10-14-15-11-16(10)4-5-18-11/h1-3,6H,4-5H2,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQRMCINWOHSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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